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MRV03-069

ClbP inhibition colibactin biosynthesis boronic acid inhibitor

Researchers studying colibactin-mediated genotoxicity face a critical challenge: few tools exist to selectively silence colibactin biosynthesis without disrupting broader microbial communities. MRV03-069 addresses this gap as a potent, selective ClbP inhibitor (IC50 28 nM) with no off-target serine hydrolase activity at 100 µM. • Blocks colibactin-mediated DNA damage in HeLa cells at 1 µM without affecting other genotoxicity pathways. • Enables temporal control of colibactin production in pks+ E. coli cultures; reaches maximal inhibition within 30 min. • Also inhibits ZmaM for natural product discovery applications. Supplied with full analytical documentation. Ready for immediate global shipment.

Molecular Formula C13H19BN2O4
Molecular Weight 278.11 g/mol
Cat. No. B12396293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRV03-069
Molecular FormulaC13H19BN2O4
Molecular Weight278.11 g/mol
Structural Identifiers
SMILESB(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O
InChIInChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1
InChIKeyZOECZWCWNQKVEB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRV03-069: Selective ClbP Inhibitor


[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid (MRV03-069, CAS 2797066-18-1) is an α‑amino boronic acid derivative that functions as a selective inhibitor of the colibactin‑activating peptidase ClbP . It mimics the biosynthetic precursor precolibactin and blocks colibactin production, thereby preventing the genotoxic effects of this gut‑bacterial toxin on eukaryotic cells .

Selective ClbP inhibition for colibactin biosynthesis pathway studies
Cell‑permeable probe to block genotoxin production in bacterial and mammalian models
Compatible with enzymatic, cellular, and microbiological assay workflows

MRV03-069 Target Specificity and Kinetics


Boronic acid‑based inhibitors are not interchangeable despite sharing a common warhead. Subtle modifications in the acyl chain dramatically alter target selectivity, potency, and binding kinetics [1]. For instance, while many boronic acids inhibit the proteasome, MRV03‑069 is exquisitely selective for ClbP and does not engage the proteasome [1]. Even among ClbP‑targeting compounds, differences in side‑chain structure yield quantifiable variations in IC50 and preincubation‑time requirements [1]. Therefore, generic substitution without direct comparative data would risk both loss of efficacy and off‑target effects.

Target
Substitute
Risk
MRV03‑069
Generic boronic acid inhibitor (proteasome‑targeted)
May engage proteasome and other off‑target pathways; not suitable for colibactin research
MRV03‑069
Closest analog MRV03‑070
Lower enzymatic potency and slower binding kinetics may alter assay outcomes and time‑sensitive protocols

MRV03-069 vs. Analogs: Evidence Guide


ClbP Enzymatic Potency

MRV03‑069 inhibits purified ClbP with an IC50 of 28 nM . Under identical assay conditions, the closest structural analog MRV03‑070 (compound 4) exhibits an IC50 of 69 nM , a 2.5‑fold lower potency.

ClbP IC50
Head-to-head
MRV03‑069: 28 nM vs MRV03‑070: 69 nM 2.5‑fold lower IC50
Supports ClbP inhibition assay context; higher reported enzymatic potency
Fluorogenic assay, 25 nM ClbP, 1 h preincubation
ClbP inhibition colibactin biosynthesis boronic acid inhibitor

ClbP Inhibition Kinetics

In a preincubation time‑course experiment, MRV03‑069 (compound 3) achieved maximum ClbP inhibition within 30 min, while MRV03‑070 (compound 4) showed a substantial lag, requiring longer preincubation to reach comparable efficacy [1].

Binding Kinetics
Head-to-head
MRV03‑069: ≤30 min to max inhibition MRV03‑070: substantial lag
Supports time‑sensitive assay design; rapid onset may reduce variability
Fluorogenic assay, 100 nM inhibitor
enzyme kinetics slow-binding inhibition preincubation time

Serine Hydrolase Selectivity

Activity‑based protein profiling (ABPP) using a fluorophosphonate (FP) probe revealed that MRV03‑069 (compound 3) does not visibly alter labeling of any serine hydrolase in E. coli or HEK293T cell lysates at concentrations up to 100 µM, indicating high target selectivity [1].

Selectivity Profile
Class-level
No visible off‑target serine hydrolase engagement up to 100 µM
Reported selectivity context; off‑target activity not detected in ABPP
Gel‑based ABPP, E. coli and HEK293T lysates
activity‑based protein profiling selectivity off‑target effects

Colibactin-Induced Genotoxicity Blockade

Treatment of HeLa cells with 1 µM MRV03‑069 completely blocked FANCD2 ubiquitination induced by colibactin‑producing bacteria, while having no effect on FANCD2 ubiquitination triggered by the DNA crosslinking agents mitomycin C or cisplatin [1]. This confirms that the inhibitor acts specifically on the colibactin biosynthetic pathway.

Genotoxicity Blockade
Head-to-head
1 µM blocks colibactin‑induced FANCD2 ubiquitination Does not block MMC or cisplatin‑induced DNA damage
Pathway‑specific cellular activity context
HeLa cell western blot, pks+ E. coli exposure
genotoxicity DNA damage response FANCD2 ubiquitination

Covalent Binding Mode Confirmation

The crystal structure of full‑length wild‑type ClbP in complex with hexanoyl‑D‑asparagine boronic acid (PDB ID 7MDC) reveals that the boronic acid warhead forms a covalent bond with the catalytic serine (S95), confirming the anticipated mechanism of action for this compound class [1]. This structural insight explains the high potency and slow‑binding kinetics observed for MRV03‑069.

Covalent Binding Mode
Class-level
Boronic acid warhead covalently binds ClbP S95 (PDB 7MDC)
Structural mechanism supports inhibitor design and rational optimization
X‑ray diffraction, 2.8 Å resolution, hexanoyl‑D‑asparagine boronic acid analog
X‑ray crystallography covalent inhibitor structure‑based design

MRV03-069 Application Scenarios


Colibactin-Associated Colorectal Cancer Research

MRV03‑069 enables precise, temporal control over colibactin production in pks+ E. coli cultures [1]. At 1 µM, it blocks colibactin‑mediated genotoxicity in HeLa cells without affecting other DNA damage pathways [1]. This makes it an essential tool for dissecting the role of colibactin in colorectal carcinogenesis.

Gut Microbiome Genotoxicity Studies

With an IC50 of 28 nM for ClbP and no detectable off‑target serine hydrolase inhibition at 100 µM [1], MRV03‑069 can be used to conditionally silence colibactin biosynthesis in complex microbial communities, facilitating studies of microbiome‑driven DNA damage.

Natural Product Biosynthesis Pathway Probing

Because MRV03‑069 exploits the conserved N‑acyl‑D‑asparagine recognition motif of ClbP‑like peptidases, it also inhibits ZmaM (a ClbP homolog) with similar potency [1]. Researchers can apply the inhibitor to accumulate biosynthetic intermediates in pathways such as zwittermicin production, accelerating natural product discovery [1].

Live Bacteria ClbP Inhibition

MRV03‑069 reaches maximum ClbP inhibition within 30 min in enzymatic assays [1] and is cell‑permeable enough to block colibactin production in live E. coli [1]. This rapid, selective action makes it suitable for time‑resolved studies of colibactin biosynthesis and its downstream effects.

Application
Selection Property
Validation Focus
Colibactin-mediated colorectal carcinogenesis model studies
Colibactin biosynthesis blockade
FANCD2 ubiquitination endpoint, DNA damage pathway specificity
Microbiome genotoxicity research
Selective ClbP inhibition in complex microbial communities
Colibactin‑dependent DNA damage endpoints
Natural product biosynthesis pathway probing
ClbP‑homolog inhibition (e.g., ZmaM)
Accumulation of biosynthetic intermediates
Time‑resolved bacterial toxin studies
Rapid cell‑permeable ClbP inhibition
Colibactin production dynamics in live E. coli
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